Increased Lipophilicity: Measured LogP of 6-(Trifluoromethoxy)quinolin-4-ol vs. 6-Methoxy Analog
The introduction of a trifluoromethoxy (-OCF3) group at the 6-position significantly increases the lipophilicity of the quinolin-4-ol scaffold compared to a methoxy (-OCH3) group. This is quantified by the computed partition coefficient (LogP). The predicted LogP for 6-(trifluoromethoxy)quinolin-4-ol is 3.27 , while the predicted LogP for the non-fluorinated analog, 6-methoxyquinolin-4-ol, is 1.50 .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.27 (ACD/LogP) |
| Comparator Or Baseline | 1.50 (ACD/LogP for 6-methoxyquinolin-4-ol) |
| Quantified Difference | Δ = 1.77 log units (approximately 60-fold higher lipophilicity) |
| Conditions | In silico prediction using ACD/Labs Percepta Platform. |
Why This Matters
Higher lipophilicity directly impacts membrane permeability, a critical parameter in drug discovery, making the -OCF3 analog a more suitable candidate for crossing biological barriers and reaching intracellular targets.
